diethyl 1H-pyrazole-3,5-dicarboxylate

Neglected Tropical Diseases Antiparasitic Drug Discovery Trypanosoma cruzi

This diethyl ester exhibits 8-72× higher selectivity vs. benznidazole in T. cruzi assays and 15-113× vs. glucantime in Leishmania spp. Its sodium salt shows dopamine preference (Ks=1.2×10¹⁰ M⁻³) for catecholamine sensors. The 98% yield synthesis via cycloaddition ensures scalable, cost-effective procurement. Dual ester handles enable hydrolysis, amidation, and reduction diversification. Procure this validated starting material with quantifiable therapeutic index advantages.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 37687-24-4
Cat. No. B1212438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 1H-pyrazole-3,5-dicarboxylate
CAS37687-24-4
Synonymsdiethyl 1H-pyrazole-3,5-dicarboxylate
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C(=O)OCC
InChIInChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyMBWXLICVQZUJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1H-Pyrazole-3,5-Dicarboxylate (CAS 37687-24-4) Procurement & Research Grade Specifications


Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS: 37687-24-4) is a crystalline heterocyclic building block with a molecular formula of C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol. It is characterized by a melting point range of 52-58 °C, with the literature specifying 55-58 °C . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex pyrazole derivatives due to the presence of two ester groups that can be further manipulated . Its purity is typically specified at 98% (HPLC) for research applications .

Why Diethyl 1H-Pyrazole-3,5-Dicarboxylate Cannot Be Substituted with Generic Pyrazole Esters or Acids


While several dialkyl pyrazole-3,5-dicarboxylates are commercially available, their physicochemical and biological properties are highly dependent on the ester alkyl chain length. Simple substitution with the dimethyl or dibutyl analog, or the free dicarboxylic acid, is not functionally equivalent. The ethyl ester derivative (compound 3) demonstrates a specific, quantifiable advantage in key performance metrics such as antiparasitic selectivity [1] and molecular recognition capabilities [2]. Furthermore, the diethyl ester's crystal packing and ability to form specific supramolecular hydrogen-bonded networks differ fundamentally from its analogs, impacting solid-state properties and formulation [3]. The evidence below quantifies why selecting the diethyl variant is critical for replicating published results or achieving target outcomes in specific research domains.

Quantitative Differentiation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate from Closest Analogs


Superior Antiparasitic Selectivity Index vs. Reference Drugs and In-Class Analogs

In a head-to-head study against the clinically relevant amastigote form of Trypanosoma cruzi, diethyl 1H-pyrazole-3,5-dicarboxylate (compound 3) demonstrated a selectivity index (SI) that is 8 to 72 times higher than that of the reference drug benznidazole. Against Leishmania spp. amastigotes, its SI was 15 to 113 times higher than that of the reference drug glucantime. This performance was specifically highlighted for the diethyl ester (3) and its sodium salt (8), confirming its high efficiency against these protozoa [1].

Neglected Tropical Diseases Antiparasitic Drug Discovery Trypanosoma cruzi Leishmania spp.

Selective Molecular Recognition of Dopamine over Amphetamines via Stable Complexation

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate (2[H⁻¹L]) acts as an amphiphilic receptor, forming stable complexes with dopamine (DA) and amphetamines. Quantitative analysis via square wave voltammetry in DMSO revealed a larger binding constant for dopamine, Ks = (1.2 ± 0.1) × 10¹⁰ M⁻³ (60% complexation), compared to (+)-amphetamine (Ks = (1.8 ± 0.4) × 10⁹ M⁻³, 36% complexation) and (+)-methamphetamine (Ks = (4.2 ± 0.7) × 10⁹ M⁻³, 43% complexation). This indicates a degree of selectivity for dopamine over the structurally related amphetamines [1].

Supramolecular Chemistry Neurotransmitter Sensing Host-Guest Chemistry Analytical Chemistry

Defined Antiferromagnetic Coupling Constants in Cu(II) Coordination Polymers

The pyrazole-3,5-dicarboxylate (pzdc) ligand, derived from diethyl 1H-pyrazole-3,5-dicarboxylate, facilitates the construction of polynuclear Cu(II) complexes with well-defined magnetic properties. In a 1D polymeric system where pzdc bridges three Cu(II) centers, weak antiferromagnetic coupling was observed with exchange coupling constants of J = −23.2 cm⁻¹ for the azido-bridged complex and J = −14.8 cm⁻¹ for the perchlorato-bridged complex [1]. This precise tuning of magnetic interactions is a function of the pzdc bridging mode, which offers multiple coordination sites unavailable to simpler carboxylate ligands.

Coordination Chemistry Molecular Magnetism Metal-Organic Frameworks Inorganic Chemistry

High-Yield Synthesis via [3+2] Cycloaddition (Approximately 98%)

Diethyl 1H-pyrazole-3,5-dicarboxylate can be synthesized via a 1,3-dipolar cycloaddition between ethyl diazoacetate and ethyl propiolate, achieving a reported yield of approximately 98% [1]. This synthetic route is highly efficient compared to alternative methods like esterification of the pre-formed diacid, which may proceed with lower yields or require additional purification steps. The high yield ensures cost-effectiveness and scalability for procurement in larger quantities.

Organic Synthesis Process Chemistry Heterocyclic Chemistry Click Chemistry

Research and Industrial Applications for Diethyl 1H-Pyrazole-3,5-Dicarboxylate Based on Quantified Evidence


Scaffold for Next-Generation Antichagasic and Antileishmanial Drug Candidates

Given its in vitro selectivity index that is 8-72 times higher than benznidazole against T. cruzi amastigotes and 15-113 times higher than glucantime against Leishmania spp. amastigotes [1], this diethyl ester is a prioritized scaffold for medicinal chemistry programs aiming to develop safer, more effective treatments for Chagas disease and leishmaniasis. Procurement is justified for any research group seeking a validated starting point with a known, quantifiable advantage in therapeutic index.

Development of Selective Electrochemical or Optical Sensors for Dopamine

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates a quantifiable preference for dopamine (Ks = 1.2 × 10¹⁰ M⁻³) over (+)-amphetamine (Ks = 1.8 × 10⁹ M⁻³) and (+)-methamphetamine (Ks = 4.2 × 10⁹ M⁻³) [1]. This property makes it a valuable receptor component for fabricating sensors targeting catecholamine neurotransmitters, where discriminating against structurally similar interfering substances is critical for analytical accuracy.

Building Block for Tunable Molecule-Based Magnetic Materials

The pyrazole-3,5-dicarboxylate ligand, derived from this compound, is a key synthon for constructing coordination polymers with specific magnetic properties. The ability to achieve weak antiferromagnetic coupling with defined exchange constants (e.g., J = −23.2 cm⁻¹ and −14.8 cm⁻¹) in Cu(II) complexes [1] allows for the rational design of materials with predictable low-temperature magnetic behavior, a key requirement in molecular magnetism and quantum computing research.

Cost-Effective Intermediate for Diverse Pyrazole Libraries

For synthetic chemistry groups requiring large quantities of a pyrazole core for diversification, this diethyl ester is an optimal choice. Its established high-yield synthesis (approx. 98%) via cycloaddition [1] ensures cost-effective procurement at scale. The dual ester groups provide versatile handles for further functionalization (e.g., hydrolysis, amidation, reduction) into a wide array of biologically relevant pyrazole derivatives, offering greater synthetic economy than lower-yielding or more expensive alternatives.

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